molecular formula C30H50 B7820517 squalene

squalene

Cat. No.: B7820517
M. Wt: 410.7 g/mol
InChI Key: YYGNTYWPHWGJRM-UHFFFAOYSA-N
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Description

Squalene (C₃₀H₅₀) is a linear, unsaturated triterpene widely distributed in nature. It serves as a metabolic intermediate in cholesterol biosynthesis and is abundant in shark liver oil, olive oil, and human sebum . Its unique structure—comprising six isoprene units with six double bonds—confers antioxidant, anti-inflammatory, and emollient properties .

Properties

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNTYWPHWGJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064767
Record name Squalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7683-64-9
Record name Squalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Principles and Procedures

Solvent extraction remains the most widely used method for squalene isolation, particularly from plant oils such as amaranth, olive, and palm. The process typically involves:

  • Oil Extraction : Raw materials are treated with non-polar solvents like hexane or petroleum ether to dissolve lipids.

  • Degumming and Deacidification : Impurities (phospholipids, free fatty acids) are removed via alkaline washing or steam distillation.

  • Vacuum Distillation : this compound is separated from triglycerides under reduced pressure (3 mtorr) and moderate temperatures (180°C) to prevent thermal degradation.

A 1987 protocol for amaranth oil demonstrated a 76% this compound recovery yield using hexane extraction followed by vacuum distillation, achieving a sevenfold concentration. However, co-distillation of fatty acids with this compound in non-deacidified oils reduces purity, necessitating additional refining steps.

Advantages and Limitations

  • Yield : Soxhlet extraction with hexane achieves 4.98 g oil/100 g seeds but only 6.0% this compound in the extract.

  • Purity : Alkali-refined oils improve this compound concentration ninefold but lower recovery to 67.8%.

  • Environmental Impact : Hexane’s toxicity and flammability raise safety concerns, while solvent residues require costly removal.

Supercritical Fluid Extraction (SFE)

Mechanism and Optimization

Supercritical carbon dioxide (SC-CO₂) extraction exploits CO₂’s tunable solubility properties above its critical point (31.1°C, 73.9 bar). Key parameters include:

  • Pressure : Higher pressures (200–300 bar) enhance this compound solubility but increase energy costs.

  • Temperature : Elevated temperatures (60°C) reduce CO₂ density, favoring selective extraction of non-polar compounds.

  • Cosolvents : Ethanol (10–15%) increases polarity, improving yield by 20% in olive pomace oil.

A study on Aquilaria malaccensis leaves compared SC-CO₂ (200 bar, 60°C) to Soxhlet extraction, revealing a 3.97% this compound concentration in SC-CO₂ extracts versus 0.78% with n-hexane.

Comparative Performance

ParameterSC-CO₂ (200 bar, 60°C)Soxhlet (n-Hexane)
Oil Yield (%)13.2245.66
This compound (%)3.970.78
Solvent ResidualsNone120 ppm

SC-CO₂ eliminates toxic solvents and achieves higher this compound purity but requires higher capital investment.

Molecular Distillation with Alkaline Saponification

Patent-Derived Protocols

A patented method (WO2008142175A1) isolates this compound from olive oil deodorizer distillates through:

  • Alkaline Saponification : Oleins are treated with NaOH (0.5:1 base-to-fat ratio) and sodium xylenesulfonate hydrotrope to saponify triglycerides.

  • Centrifugation : Separates saponifiable (soap) and unsaponifiable (this compound-rich) fractions.

  • Molecular Distillation : High-vacuum (0.001 mbar) distillation at 180°C enriches this compound to >98% purity.

This method achieves 75% this compound in the unsaponifiable fraction pre-distillation and >95% post-distillation, outperforming solvent-based techniques.

Purification Enhancements

  • Adsorbent Clays : Treating the unsaponifiable fraction with non-activated earth removes pigments and oxidation products, improving UV stability.

  • Liquid-Liquid Extraction : Water washing reduces polar impurities by 40%.

Hybrid and Emerging Techniques

Membrane-Assisted Extraction

Composite membranes selectively separate this compound from miscella (solvent-oil mixtures), achieving 85% rejection of triglycerides while preserving 92% this compound flux. This method reduces energy use by 30% compared to distillation but remains experimental.

Enzymatic Hydrolysis

Lipases (e.g., Candida rugosa) hydrolyze triglycerides in olive oil, releasing this compound with 89% efficiency under mild conditions (40°C, pH 7). However, enzyme costs limit industrial adoption.

Methodological Comparison and Industrial Scalability

Economic and Technical Trade-Offs

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Hexane + Distillation67–7670–85120–150High
SC-CO₂60–7090–95300–400Moderate
Molecular Distillation75–8095–98200–250High

Sustainability Considerations

  • Carbon Footprint : SC-CO₂ emits 0.8 kg CO₂/kg this compound versus 2.5 kg for hexane-based methods.

  • Waste Generation : Alkaline saponification produces soapstock, requiring pH-neutralization .

Scientific Research Applications

Physiological Functions

Squalene exhibits several physiological functions, including:

  • Antioxidant Properties : this compound acts as a potent antioxidant, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, potentially aiding in the treatment of inflammatory diseases.
  • Cardiovascular Health : this compound can improve lipid profiles by increasing high-density lipoprotein (HDL) levels, contributing to cardiovascular health .

Cancer Prevention

This compound has demonstrated chemopreventive properties against various cancers. Experimental studies indicate that it can inhibit tumorigenesis in skin, colon, and lung tissues when administered before or during carcinogen exposure. The mechanisms include:

  • Inhibition of Ras farnesylation.
  • Modulation of carcinogen activation.
  • Antioxidative activities .

Case Study : In a study involving CD-1 mice treated with a carcinogen, this compound reduced tumor incidence by 26.67% compared to untreated controls .

Immunomodulatory Effects

Recent research highlights this compound's role in modulating immune responses. It enhances the synthesis of anti-inflammatory cytokines (IL-4, IL-10) while reducing pro-inflammatory signals (NF-κB, TNF-α) .

Clinical Application : A study on COVID-19 patients indicated that sublingual this compound microemulsions could reduce mortality and re-hospitalization rates due to its immunomodulatory effects .

Dermatological Uses

This compound is widely used in cosmetics for its moisturizing and skin-repairing properties. It helps alleviate skin conditions like eczema and dryness by enhancing skin barrier function and promoting healing .

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the stability of emulsions. For instance, this compound-based emulsions have shown promise in delivering analgesics with controlled release profiles .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/Studies
Cancer PreventionInhibits tumorigenesis in skin, colon, lungReduced tumor incidence by 26.67%
ImmunomodulationEnhances anti-inflammatory cytokine productionReduced mortality in COVID-19 patients
DermatologicalMoisturizing agent for skin repairEffective against eczema and dryness
Drug DeliveryComponent in emulsions for controlled drug releaseImproved stability and efficacy

Mechanism of Action

Squalene exerts its effects primarily through its role as a precursor in the biosynthesis of sterols. It undergoes oxidation to form this compound epoxide, which is then cyclized to produce lanosterol. Lanosterol is further processed to form cholesterol and other sterols. This compound also has antioxidant properties, protecting cells from oxidative damage by scavenging free radicals .

Comparison with Similar Compounds

Dihydroisoprenyl Sulfone (DHIS)

  • Structure : DHIS shares squalene’s backbone but contains one additional double bond and altered geometry in the central double bonds .
  • Function : DHIS has been explored as a synthetic adjuvant in oil-in-water emulsions. Its structural modifications enhance stability but may reduce biocompatibility compared to this compound .
  • Research Findings : Preliminary studies indicate DHIS-based emulsions exhibit adjuvant properties, though their immune response profiles differ from this compound due to altered hydrophobicity .

Farnesene Thermal Dimers

  • Structure : Composed of a farnesyl (C15) and geranyl (C10) chain, differing from this compound in hydrocarbon connectivity and branching .
  • Function : These dimers mimic this compound’s amphiphilic nature but lack the full triterpene chain length, limiting their efficacy in drug delivery systems .
  • Research Findings : Farnesene dimers show moderate adjuvant activity in emulsions but require higher concentrations than this compound to achieve comparable immune responses .

Botryococcene

  • Structure : A C30 triterpene with a distinct cyclic structure, unlike this compound’s linear chain .
  • Source : Produced by the green alga Botryococcus braunii.
  • Function : Botryococcene has been tested as a renewable adjuvant alternative. Its cyclic structure reduces oxidative instability compared to this compound .
  • Research Findings : Yeast-derived botryococcene demonstrated adjuvant activity but with lower antibody titers than shark-derived this compound in vaccine formulations .

Bisabosquals

  • Structure : Fungal metabolites with a this compound-like backbone modified by oxygenated functional groups .
  • Function : Potent inhibitors of this compound synthase (SQS), a key enzyme in cholesterol biosynthesis.
  • Research Findings : Bisabosqual A inhibits SQS with IC₅₀ values of 0.43 µg/mL (yeast) and 2.5 µg/mL (rat liver), showing species-specific efficacy . Unlike this compound, bisabosquals exhibit broad-spectrum antifungal activity .

Bisphosphonates

  • Structure : Synthetic compounds mimicking diphosphate groups, critical in mevalonate pathway inhibition .
  • Function : Inhibit this compound synthase or farnesyl diphosphate synthase, reducing cholesterol synthesis.
  • Research Findings: Bisphosphonates lower LDL cholesterol by upregulating hepatic LDL receptors, similar to statins, but with fewer side effects related to non-cholesterol metabolites .

Azasqualenes and this compound Derivatives

  • Structure : this compound analogs with nitrogen substitutions (e.g., this compound maleimide) or functional groups (e.g., Ellman’s reagent) .
  • Function : Irreversible inhibitors of 2,3-oxidothis compound cyclase (OSC), blocking sterol biosynthesis.
  • Research Findings : this compound maleimide inhibits mammalian OSC more effectively than yeast OSC, highlighting enzyme specificity .

Key Structural and Functional Differences

Compound Structure Source/Function Key Differences from this compound References
This compound Linear C30 triterpene Natural (shark, plants), adjuvant Reference compound
DHIS Extra double bond Synthetic, adjuvant Altered geometry, stability
Botryococcene Cyclic C30 triterpene Algal, renewable adjuvant Cyclic structure, oxidative stability
Bisabosquals Oxygenated modifications Fungal, SQS inhibitors Antifungal activity
Bisphosphonates Diphosphate mimics Synthetic, cholesterol inhibitors Targets enzymes, clinical use
Azasqualenes Nitrogen substitutions Synthetic, OSC inhibitors Covalent enzyme inhibition

Biological Activity

Squalene is a natural triterpenoid hydrocarbon predominantly found in shark liver oil, olive oil, and various plant sources. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an in-depth exploration of the biological activity of this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound's unique structure, characterized by multiple double bonds, contributes to its biological activity. It is a precursor in the biosynthesis of cholesterol and other sterols in eukaryotic organisms. Its ability to easily penetrate cell membranes enhances its distribution and efficacy within biological systems .

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are critical for protecting cellular components from oxidative damage. It can scavenge free radicals and inhibit the formation of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Table 1: Antioxidant Effects of this compound

Study ReferenceModel UsedFindings
In vitroScavenges free radicals; inhibits ROS
Animal modelsReduces oxidative damage in liver tissues
Human studiesCorrelates with lower oxidative stress markers

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and enhance the expression of antioxidant enzymes through pathways such as the Nrf2-ARE signaling pathway . This action helps mitigate inflammation-related conditions.

Case Study: this compound in Inflammatory Models

A study investigated this compound's effects on inflammatory markers in a rodent model subjected to induced inflammation. Results demonstrated a significant reduction in inflammatory cytokines (IL-6, TNF-alpha) following this compound treatment, suggesting its potential therapeutic role in managing inflammatory diseases .

Anticancer Activity

This compound has shown promise as an anticancer agent. Experimental studies reveal its capacity to inhibit tumorigenesis in various cancer models, including skin, colon, and lung cancers. For instance, this compound reduced lung tumor multiplicity by 5% and colonic aberrant crypt foci formation by 70% in animal studies .

Table 2: Anticancer Effects of this compound

Cancer TypeStudy ReferenceEffect Observed
Lung 5% reduction in tumor multiplicity
Colon 70% decrease in aberrant crypt foci
Skin Inhibition of chemically induced tumors

The biological activities of this compound are mediated through several mechanisms:

  • Gene Expression Modulation : this compound influences gene expression related to lipid metabolism and antioxidant defenses. It decreases hepatic cholesterol and triglycerides through transcriptional regulation .
  • Cell Membrane Interaction : Its ability to integrate into cell membranes enhances cellular signaling pathways that regulate stress responses and inflammation .
  • Synergistic Effects : When combined with other bioactive compounds, this compound's effects can be amplified, leading to enhanced health benefits .

Safety and Toxicology

This compound is generally regarded as safe for consumption and topical application. Toxicological assessments indicate that it does not exhibit genotoxic properties or significant adverse effects at relevant concentrations .

Chemical Reactions Analysis

Ozonolysis Mechanism

Squalene reacts with ozone through the Criegee mechanism , involving three key stages :

  • Primary ozonide formation : Ozone adds across a double bond, creating an unstable primary ozonide (POZ)

  • POZ decomposition :

    • Splits into a carbonyl compound (aldehyde/ketone) and Criegee intermediate (CI)

    • Example decomposition:
      This compound+O3Carbonyl+R–CHOO\text{this compound} + O_3 \rightarrow \text{Carbonyl} + \text{R–CHOO}^\cdot

  • Secondary reactions :

    • CI isomerization → α-hydroxy ketones

    • CI + carbonyl → Secondary ozonides (SOZ)

    • CI + water → Hydroperoxides → Carboxylic acids

The reaction exhibits no double bond selectivity , with all six sites being equally reactive .

Volatile Reaction Products (VRPs)

Key VRPs identified across experimental systems:

Product ClassMajor CompoundsTypical ConcentrationsSource System
Aldehydes4-Oxopentanal (4-OPA)0.2-7 ppbHuman skin studies
Ketones6-Methyl-5-hepten-2-one (6-MHO)1.2-11 ppbAircraft cabins
DicarbonylsGeranylacetone0.06-8 ppbClothing experiments
Carboxylic AcidsLevulinic acid, Succinic acidParticle-phaseLab chamber studies

Data compiled from 24 experimental systems in source

Particulate-Phase Products

Extended ozonolysis generates high molecular weight compounds through:

  • Cross-coupling reactions : Between hydroxy-carbonyl intermediates

  • Oligomerization : Secondary ozonides (C20-C40) form via:
    CI+CarbonylSOZ\text{CI} + \text{Carbonyl} \rightarrow \text{SOZ}

  • Aerosol formation :

    • 25% mass increase observed in this compound-rich systems

    • Particle size distribution shifts from 50 nm (fresh) to 100-200 nm (aged)

Reaction Kinetics & Environmental Factors

ParameterEffect on Reaction SystemExperimental Evidence
Ozone ConcentrationLinear increase in VRP yields (0-50 ppb)Chamber studies (R²=0.94)
Relative Humidity>50% RH favors carboxylic acid formation35% H₂O₂ yield at 20% RH vs 5% at 80%
Temperature10°C increase → 1.8× faster decompositionArrhenius plot analysis (Ea=45 kJ/mol)
Air Exchange RateInverse correlation with VRP accumulationAircraft cabin simulations

Analytical Characterization Methods

  • HR-MS : Detected 1,300+ molecular formulas from this compound ozonolysis

  • COBRA Modeling : Predicted 83% of observed products through 12 reaction rules

    • Simulated 1 billion possible structures (0-1450 Da)

    • Validated secondary ozonide formation pathways

  • TD-GC/MS : Quantified 14 VRPs with LOD <0.01 ppb

Secondary Reaction Pathways

This compound oxidation products undergo further transformations:

  • OH Radical Reactions :

    • γ<sub>eff</sub> = 1.47-2.34 (chain propagation length 3.77-6)

    • Generates SqeO (C<sub>25</sub>H<sub>38</sub>O) and SqeO<sub>2</sub> (C<sub>25</sub>H<sub>36</sub>O<sub>2</sub>)

  • Surface-Mediated Reactions :

    • Clothing fibers increase reaction probability by 2.3×

    • Residual this compound on cotton showed t<sub>1/2</sub> = 4.7 hr at 30 ppb O<sub>3</sub>

This comprehensive analysis demonstrates this compound's complex reaction landscape, with implications for indoor air quality management and atmospheric chemistry modeling. The combination of experimental data and computational modeling provides robust mechanistic insights, though challenges remain in fully characterizing the particulate-phase products and their health impacts.

Q & A

Q. What advanced analytical methods are revolutionizing this compound research?

  • Methodological Answer : Supercritical CO₂ extraction (e.g., Group Contribution Equation of State simulations) purifies this compound from olive oil distillates to 90% purity, validated by phase composition analysis . Molecular dynamics simulations (e.g., DSSP analysis of this compound-AMP complexes) predict interaction stability, guiding drug delivery designs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.